molecular formula C14H13NO2 B1531008 2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol CAS No. 113866-60-7

2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol

Cat. No. B1531008
CAS RN: 113866-60-7
M. Wt: 227.26 g/mol
InChI Key: NWPLMIHYEJEBJQ-FNORWQNLSA-N
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Description

“2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol” is a phenolic compound. It is predominantly used as a flavoring agent in food products and beverages. Owing to its antioxidant and anti-inflammatory activities, it is commonly used in cosmetics, dentistry, and traditional medicine .


Synthesis Analysis

The synthesis of similar compounds involves innovative synthetic methods for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . The 2-methoxy-4- ((4-methoxyphenilimino) methyl) phenol compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .


Molecular Structure Analysis

The molecular formula of a similar compound, 2-Methoxy-4-vinylphenol, is C9H10O2. The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Phenolic compounds like “2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol” have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation . The oxidative degradation of phenols and substituted phenols in the water and atmosphere is a major degradation mechanism .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The physico-chemical properties of a similar compound, Eugenol, were calculated using acdlab/chemsketch .

Scientific Research Applications

Neuroprotective Agent in Parkinson’s Disease

This compound has been studied for its potential to ameliorate MPTP-induced dopaminergic neurodegeneration . It acts as a selective inhibitor of the STAT3 pathway , which is implicated in neuroinflammation and neurodegeneration . By inhibiting this pathway, it may offer a therapeutic strategy for protecting dopaminergic neurons in Parkinson’s disease.

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been demonstrated in several disease models. It can inhibit the production of inflammatory markers and may be beneficial in treating conditions characterized by chronic inflammation .

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit significant antioxidant activity. This activity is crucial in combating oxidative stress, which is a factor in many chronic diseases, including cardiovascular diseases and cancer .

Schiff Base Formation

The compound can form Schiff bases, which are a class of compounds with a characteristic imine group (-C=N-). These bases have various applications in pharmacology, such as antioxidants, antimicrobials, anticancer, antiviral, antidepressant, and anti-inflammatory agents .

Synthesis of Green Chemistry Compounds

The compound’s derivatives can be synthesized using environmentally friendly methods, contributing to the field of green chemistry. This approach minimizes the use of hazardous substances and the production of harmful waste .

Arthritis Treatment

A derivative of this compound has been shown to inhibit arthritis by targeting specific signaling pathways involved in the disease process. It can reduce the production of pro-inflammatory molecules like NO and H2O2, which are elevated in arthritic conditions .

Safety and Hazards

The safety data sheet for a similar compound, 2-Methoxyphenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

2-methoxy-4-[(E)-2-pyridin-2-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14-10-11(6-8-13(14)16)5-7-12-4-2-3-9-15-12/h2-10,16H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPLMIHYEJEBJQ-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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